Cas no 2154664-67-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid)

(3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
- 2154664-67-0
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
- EN300-1286691
-
- Inchi: 1S/C15H16BrN3O4/c1-19-14(16)11(8-17-19)12(7-13(20)21)18-15(22)23-9-10-5-3-2-4-6-10/h2-6,8,12H,7,9H2,1H3,(H,18,22)(H,20,21)/t12-/m1/s1
- InChI Key: LXADBQYKTXOEOZ-GFCCVEGCSA-N
- SMILES: BrC1=C(C=NN1C)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 381.03242g/mol
- Monoisotopic Mass: 381.03242g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 93.4Ų
(3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286691-1000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1286691-500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1286691-5000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1286691-10000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1286691-2500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1286691-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1286691-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286691-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1286691-250mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid |
2154664-67-0 | 250mg |
$906.0 | 2023-10-01 |
(3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid Related Literature
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
Research Brief on (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 2154664-67-0)
In recent years, the compound (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 2154664-67-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its pyrazole ring and benzyloxycarbonyl (Cbz) protecting group, has shown potential as a key intermediate in the synthesis of biologically active molecules. Its unique structural features make it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Recent studies have focused on the synthetic routes and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic pathway for (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid, highlighting its efficiency and scalability. The study reported a yield of over 85% using a stereoselective catalytic hydrogenation step, which is critical for maintaining the chiral integrity of the molecule. This advancement addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological evaluation.
In addition to its synthetic utility, the biological activity of (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid has been explored. A 2024 study published in Bioorganic & Medicinal Chemistry Letters investigated its role as a potential inhibitor of inflammatory mediators. The compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 1.2 µM, suggesting its promise as a lead compound for anti-inflammatory drug development. Molecular docking studies further revealed that the bromo-substituted pyrazole moiety plays a crucial role in binding to the active site of COX-2.
The pharmacokinetic properties of this compound have also been a subject of research. A recent preclinical study evaluated its stability, solubility, and metabolic profile, revealing favorable oral bioavailability in rodent models. The presence of the Cbz group was found to enhance metabolic stability, while the carboxylic acid functionality contributed to improved solubility. These findings underscore the compound's potential as a drug candidate, though further optimization may be required to mitigate potential toxicity concerns associated with the bromo substituent.
Looking ahead, researchers are exploring derivatization strategies to expand the therapeutic applications of (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid. Current efforts focus on modifying the pyrazole ring and the Cbz group to enhance target specificity and reduce off-target effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, particularly for inflammatory and oncological indications.
In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid represents a versatile and promising scaffold in medicinal chemistry. Its recent advancements in synthesis, biological activity, and pharmacokinetics highlight its potential as a cornerstone for future drug development. Continued research will be essential to fully realize its therapeutic value and address remaining challenges in its clinical translation.
2154664-67-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid) Related Products
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 61389-26-2(Lignoceric Acid-d4)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)




